Cas no 1807209-53-5 (1-Bromo-3-fluoro-4-methyl-2-nitrobenzene)

1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene
- 4-Bromo-2-fluoro-3-nitrotoluene
- 1807209-53-5
- G76418
- BS-31396
-
- インチ: 1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
- InChIKey: HUYOQRFHDRKQNA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C=1[N+](=O)[O-])F
計算された属性
- せいみつぶんしりょう: 232.94877g/mol
- どういたいしつりょう: 232.94877g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.8
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013016433-1g |
4-Bromo-2-fluoro-3-nitrotoluene |
1807209-53-5 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
1PlusChem | 1P00I0NB-500mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 500mg |
$306.00 | 2023-12-20 | |
A2B Chem LLC | AI39847-1g |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 1g |
$608.00 | 2024-04-20 | |
A2B Chem LLC | AI39847-5g |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 5g |
$1642.00 | 2024-04-20 | |
1PlusChem | 1P00I0NB-250mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 250mg |
$621.00 | 2025-03-15 | |
1PlusChem | 1P00I0NB-5g |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 5g |
$1735.00 | 2025-02-28 | |
Alichem | A013016433-250mg |
4-Bromo-2-fluoro-3-nitrotoluene |
1807209-53-5 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013016433-500mg |
4-Bromo-2-fluoro-3-nitrotoluene |
1807209-53-5 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
1PlusChem | 1P00I0NB-1250mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 1250mg |
$512.00 | 2023-12-20 | |
1PlusChem | 1P00I0NB-100mg |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
1807209-53-5 | 95% | 100mg |
$381.00 | 2025-03-15 |
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene 関連文献
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
5. Book reviews
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
1-Bromo-3-fluoro-4-methyl-2-nitrobenzeneに関する追加情報
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS No. 1807209-53-5): An Overview of Its Properties, Applications, and Recent Research Developments
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS No. 1807209-53-5) is a multifunctional organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique combination of bromine, fluorine, and nitro groups, which contribute to its diverse chemical properties and potential applications. In this comprehensive overview, we will delve into the structural features, synthesis methods, and recent advancements in the study of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene.
The molecular formula of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is C8H6BrFNO2, and it has a molecular weight of approximately 237.04 g/mol. The compound's structure consists of a benzene ring substituted with a bromine atom at the 1-position, a fluorine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule.
In terms of physical properties, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is a solid at room temperature with a melting point ranging from 65 to 67°C. It is insoluble in water but exhibits good solubility in organic solvents such as dichloromethane, acetone, and ethanol. The compound's solubility profile makes it suitable for various synthetic reactions and analytical techniques.
The synthesis of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene can be achieved through several routes. One common method involves the nitration of 1-bromo-3-fluoro-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction selectively introduces the nitro group at the 2-position of the benzene ring. Another approach involves the bromination of 3-fluoro-4-methyl-2-nitrobenzene using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. These synthetic methods have been optimized to achieve high yields and purity levels, making 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene readily available for research purposes.
The unique combination of functional groups in 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has led to its exploration in various scientific applications. In medicinal chemistry, this compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it has been used as a building block in the development of novel anti-cancer agents and anti-inflammatory drugs. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, which are crucial factors in drug design.
In recent years, significant progress has been made in understanding the biological activities of derivatives derived from 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene. A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited potent cytotoxic activity against various cancer cell lines. These findings highlight the potential of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene-based compounds as lead structures for further drug development.
Beyond medicinal applications, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has also found utility in materials science and chemical sensing. Researchers have utilized this compound to develop novel materials with enhanced electronic properties and improved sensitivity for detecting specific analytes. For example, a study published in Advanced Materials demonstrated that derivatives of 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene could be used to fabricate highly sensitive gas sensors for environmental monitoring.
In addition to its practical applications, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has been extensively studied for its fundamental chemical properties. The presence of multiple functional groups allows for a wide range of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction reactions. These reactions have been explored to synthesize a variety of complex molecules with diverse functionalities.
The environmental impact of compounds like 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is an important consideration in their development and use. Recent studies have focused on assessing the biodegradability and toxicity profiles of these compounds to ensure their safe application in various industries. Efforts are ongoing to develop greener synthetic methods that minimize environmental impact while maintaining high yields and purity levels.
In conclusion, 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene (CAS No. 1807209-53-5) is a versatile organic compound with significant potential in multiple scientific fields. Its unique structural features make it an attractive candidate for drug discovery, materials science, and fundamental chemical research. Ongoing research continues to uncover new applications and improve our understanding of this fascinating molecule.
1807209-53-5 (1-Bromo-3-fluoro-4-methyl-2-nitrobenzene) 関連製品
- 2228316-34-3(3-amino-2-3-(trifluoromethyl)pyridin-4-ylpropanoic acid)
- 879313-82-3(1-(Naphthalene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)
- 2034325-02-3(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide)
- 1164563-66-9(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 709006-88-2(N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide)
- 10497-57-1(bicyclo3.2.1octa-2,6-diene-3-carboxylic acid)
- 2229427-97-6(methyl 4-amino-4-(2-chloro-6-methylpyridin-4-yl)butanoate)
- 74090-48-5((2-Methoxy-3-methylphenyl)methanol)
- 1298094-31-1(2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)
- 946308-42-5(5-4-(4-methoxybenzoyl)piperazin-1-yl-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile)




